

An In-depth Technical Review of the Selective CDK9 Inhibitor MC180295

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Compound of Interest		
Compound Name:	Cdk9-IN-9	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[1] Dysregulation of CDK9 activity is a hallmark of various malignancies, including both hematological cancers and solid tumors, where it drives the expression of short-lived anti-apoptotic proteins and oncogenes crucial for tumor cell survival.[3][4]

This technical guide provides a comprehensive review of MC180295, a novel, potent, and highly selective small-molecule inhibitor of CDK9.[5][6][7][8][9] Developed through a phenotype-based screen, MC180295 has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines and preclinical in vivo models.[5][10] This document will detail the quantitative biochemical and cellular data, experimental protocols, and the underlying signaling pathways associated with MC180295, serving as a valuable resource for researchers in the field of cancer biology and drug discovery.

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of MC180295



The following table summarizes the half-maximal inhibitory concentration (IC50) values of MC180295 against a panel of cyclin-dependent kinases, demonstrating its high potency and selectivity for CDK9.

Kinase Target	IC50 (nM)	Selectivity (Fold vs. CDK9/cyclin T1)
CDK9/cyclin T1	3-12[5]	1
CDK1/cyclin B	138[7]	~11.5 - 46
CDK2/cyclin A	233[7]	~19.4 - 77.7
CDK2/cyclin E	367[7]	~30.6 - 122.3
CDK3/cyclin E	399[7]	~33.3 - 133
CDK4/cyclin D	112[7]	~9.3 - 37.3
CDK5/p25	186[7]	~15.5 - 62
CDK5/p35	159[7]	~13.3 - 53
CDK6/cyclin D3	712[7]	~59.3 - 237.3
CDK7/cyclin H/MAT1	555[7]	~46.3 - 185

Data compiled from multiple independent assays.[5][7]

Table 2: In Vitro Anti-proliferative Activity of MC180295 in Cancer Cell Lines

MC180295 exhibits potent anti-proliferative activity across a diverse panel of human cancer cell lines. The median IC50 was 171 nM across 46 cell lines.[5][6] The highest potency was observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[5]



Cancer Type	Cell Line	IC50 (nM)
Leukemia (AML)	MV4-11	< 100[5]
MOLM-13	< 100[5]	
THP-1	< 100[5]	_
Colon Cancer	SW48	~200[7]
Melanoma	A375	~250[5]
Bladder Cancer	T24	~300[5]
Prostate Cancer	PC3	~400[5]
Breast Cancer	MCF7	~500[5]

Representative IC50 values are shown. For a complete list, refer to the source material.[5]

Table 3: Pharmacokinetic Properties of MC180295

Pharmacokinetic studies of MC180295 have been conducted in mice and rats.

Species	Administrat ion Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Mouse	IV	1	~1000	0.08	~500
Oral	2.5	~200	0.5	~400	_
IP	10	~2500	0.5	~7000	
Rat	IV	1	~800	0.08	~600

Data extracted from graphical representations in the source material.[11]

Experimental Protocols In Vitro Kinase Inhibition Assay



To determine the IC50 values of MC180295 against various CDKs, a standard in vitro kinase assay is performed.

- Reaction Setup: The kinase reactions are set up in a buffer containing the specific CDK/cyclin complex, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP.
- Inhibitor Addition: MC180295 is serially diluted and added to the reaction mixtures to achieve a range of final concentrations. A DMSO control is included.
- Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate is quantified. This is commonly done
 using a luminescence-based assay that measures the amount of ATP remaining after the
 kinase reaction (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The
 data are normalized to the controls, and the IC50 value is calculated by fitting the doseresponse curve to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of MC180295 on cancer cell lines are assessed using a colorimetric assay like the MTT assay.

- Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The following day, the cells are treated with various concentrations of MC180295. A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a 5% CO2 incubator.



- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

The in vivo efficacy of MC180295 is evaluated in mouse xenograft models.

- Cell Line Preparation: A human cancer cell line (e.g., MV4-11 for leukemia or SW48 for colon cancer) is cultured and harvested.[5] For some models, cells are engineered to express luciferase for bioluminescence imaging.[5]
- Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of the human tumor cells.[5]
- Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10⁵ MV4-11 cells) are injected into the mice, either intravenously (for leukemia models) or subcutaneously (for solid tumor models).[5]
- Treatment Regimen: Once tumors are established (e.g., 4 days post-injection), mice are randomized into treatment and control groups.[5] MC180295 is formulated in a suitable vehicle (e.g., a mixture of NMP, Captisol®, PEG-400, and saline) and administered to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 20 mg/kg, every other day).[5][7] The control group receives the vehicle only.

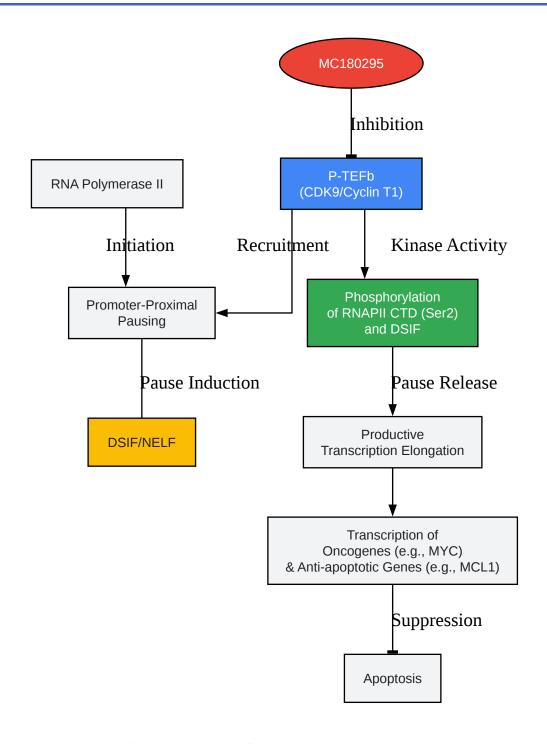


- Monitoring: Tumor growth is monitored regularly. For subcutaneous tumors, this is done by
 measuring tumor volume with calipers. For disseminated tumors like leukemia, tumor burden
 is monitored by bioluminescence imaging.[5] Animal body weight and general health are also
 monitored as indicators of toxicity.
- Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or when the animals show signs of excessive morbidity. Tumor growth inhibition is calculated, and survival curves are generated and analyzed using statistical methods like the log-rank (Mantel-Cox) test.[5]

Signaling Pathways and Experimental Workflows CDK9 Signaling Pathway in Transcriptional Regulation

CDK9 is a central kinase in the regulation of transcription elongation. It forms the catalytic core of the P-TEFb complex. The diagram below illustrates the canonical CDK9 signaling pathway.





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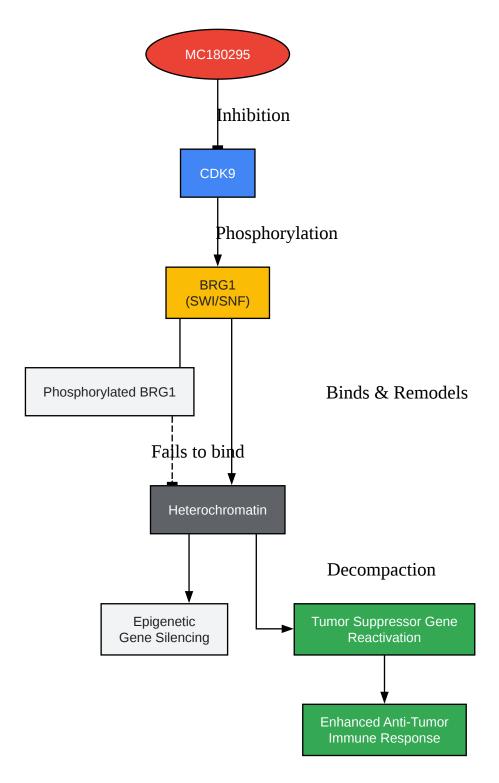
Caption: Canonical CDK9 signaling pathway in transcriptional elongation and its inhibition by MC180295.

Epigenetic Regulation by CDK9 and MC180295

Recent studies have unveiled a role for CDK9 in epigenetic gene silencing through the phosphorylation of the SWI/SNF chromatin remodeler, BRG1.[12] Inhibition of CDK9 by



MC180295 can reverse this process.



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Caption: MC180295 mechanism in reversing CDK9-mediated epigenetic silencing.



General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a CDK9 inhibitor like MC180295.



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Caption: A streamlined workflow for the preclinical evaluation of a CDK9 inhibitor.

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